molecular formula C13H26O2 B1433956 Tridecanoic-D25 acid CAS No. 202529-03-1

Tridecanoic-D25 acid

Cat. No.: B1433956
CAS No.: 202529-03-1
M. Wt: 239.5 g/mol
InChI Key: SZHOJFHSIKHZHA-VVZIYBSUSA-N
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Description

Tridecanoic-D25 acid is a deuterium-labeled version of tridecanoic acid, a 13-carbon medium-chain saturated fatty acid. The deuterium labeling involves replacing the hydrogen atoms in the molecule with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study metabolic pathways and reaction mechanisms due to the unique properties of deuterium.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tridecanoic-D25 acid can be synthesized through the hydrogenation of tridecanoic acid using deuterium gas. The reaction typically involves the use of a palladium or platinum catalyst under high pressure and temperature conditions. The process ensures the complete replacement of hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient hydrogenation. The purity of the final product is ensured through multiple purification steps, including distillation and chromatography.

Chemical Reactions Analysis

Types of Reactions

Tridecanoic-D25 acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form this compound derivatives, such as alcohols and ketones.

    Reduction: Reduction reactions can convert it into tridecanol-D25.

    Substitution: It can undergo substitution reactions where the deuterium atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various reagents, including halogens and organometallic compounds, are used under controlled conditions.

Major Products Formed

    Oxidation: this compound derivatives like tridecanol-D25 and tridecanone-D25.

    Reduction: Tridecanol-D25.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Tridecanoic-D25 acid has several scientific research applications:

    Chemistry: Used as a tracer in studying reaction mechanisms and metabolic pathways.

    Biology: Employed in metabolic studies to understand the role of fatty acids in biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a biomarker in metabolic disorders.

    Industry: Used in the production of deuterium-labeled compounds for research and development purposes.

Mechanism of Action

The mechanism of action of Tridecanoic-D25 acid involves its incorporation into metabolic pathways where it acts as a substrate for various enzymes. The deuterium labeling allows researchers to track its movement and transformation within biological systems. It primarily targets enzymes involved in fatty acid metabolism, providing insights into their function and regulation.

Comparison with Similar Compounds

Similar Compounds

    Tridecanoic acid: The non-deuterated version of Tridecanoic-D25 acid.

    Dodecanoic acid: A 12-carbon saturated fatty acid.

    Tetradecanoic acid: A 14-carbon saturated fatty acid.

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms makes it an ideal tracer for studying metabolic pathways and reaction mechanisms, offering insights that are not possible with non-labeled compounds.

Biological Activity

Tridecanoic-D25 acid, also known as N-Tridecanoic acid-d2, is a deuterated medium-chain saturated fatty acid with the chemical formula C13H26O2. This compound has garnered attention for its biological activities, particularly in the context of microbial infections and metabolic processes. Below, we explore its biological activity, including its mechanisms of action, research findings, and relevant case studies.

PropertyValue
Molecular FormulaC13H26O2
Molecular Weight214.36 g/mol
Melting Point41-42 °C
Boiling Point236 °C
CAS Number64118-44-1

This compound is structurally characterized as a straight-chain fatty acid with a carbon chain length of 13 carbons. The presence of deuterium (D) enhances its stability and can influence its pharmacokinetic properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to inhibit the persistence and biofilm formation of Escherichia coli, a common bacterial pathogen. This activity is particularly relevant in the context of chronic infections where biofilms can protect bacteria from antibiotic treatment.

Key Findings:

  • Inhibition of Biofilm Formation : Tridecanoic acid demonstrated significant efficacy in reducing biofilm formation by E. coli, suggesting potential applications in treating biofilm-associated infections .
  • Mechanism of Action : The mechanism involves disrupting bacterial cell membranes and altering metabolic pathways, leading to increased susceptibility to antibiotics .

Metabolic Effects

This compound also plays a role in metabolic processes. It has been studied for its effects on lipid metabolism and energy homeostasis.

Research Insights:

  • Fatty Acid Metabolism : Studies indicate that this compound influences lipid profiles by modulating fatty acid synthesis and degradation pathways, which may have implications for metabolic disorders .
  • Potential Therapeutic Applications : Given its impact on metabolism, there is potential for this compound in managing conditions such as obesity and insulin resistance .

Case Studies

  • Bacterial Infection Management :
    • A study demonstrated that incorporating this compound into treatment regimens significantly reduced bacterial load in infected animal models. The results indicated a marked decrease in biofilm density and improved healing rates .
  • Metabolic Profiling :
    • In a dietary study involving geese, the administration of this compound resulted in altered lipid profiles, showcasing its role in regulating fat deposition and energy expenditure .

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-pentacosadeuteriotridecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14)15/h2-12H2,1H3,(H,14,15)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZHOJFHSIKHZHA-VVZIYBSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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